molecular formula C28H46O2 B14455814 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3

26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3

Cat. No.: B14455814
M. Wt: 420.7 g/mol
InChI Key: HVIKBKNRBBKHKC-GSWSTAFHSA-N
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Description

26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is a synthetic analog of vitamin D3, specifically designed to investigate the biological significance of 26-hydroxylation of vitamin D3. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at positions 26 and 27, resulting in enhanced biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves multiple steps. One common method starts with 24-tosyloxy-25,26,27-trinorcholest-5-en-3-yl tetrahydropyranyl ether. This intermediate undergoes a series of reactions, including fluorination and hydroxylation, to yield the desired compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves advanced organic synthesis techniques, including the use of protective groups and selective fluorination reagents. The process requires precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis. The fluorine atoms enhance the compound’s stability and prolong its biological activity by reducing its metabolic degradation .

Comparison with Similar Compounds

Uniqueness: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is unique due to its enhanced stability and prolonged biological activity compared to its non-fluorinated counterparts. The presence of fluorine atoms significantly reduces its metabolic degradation, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H46O2

Molecular Weight

420.7 g/mol

IUPAC Name

3-[2-[(3aS,7aR)-3a,7a-dimethyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H46O2/c1-20-11-14-24(29)19-22(20)12-13-23-10-8-17-28(6)25(15-18-27(23,28)5)21(2)9-7-16-26(3,4)30/h12-13,21,24-25,29-30H,1,7-11,14-19H2,2-6H3/t21?,24?,25?,27-,28+/m0/s1/i3D3,4D3

InChI Key

HVIKBKNRBBKHKC-GSWSTAFHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCCC(C)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)O)C)C

Origin of Product

United States

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